molecular formula C23H17ClN4O4 B2541060 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 905778-51-0

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2541060
CAS No.: 905778-51-0
M. Wt: 448.86
InChI Key: HHCXLYAPZLFGLW-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is carried out under inert conditions.

    Introduction of Functional Groups: The amino, chloro, methyl, and nitro groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid and sulfuric acid, while chlorination can be performed using thionyl chloride or similar reagents.

    Coupling Reactions: The final step involves coupling the indolizine core with a benzoyl chloride derivative to form the desired carboxamide. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of multiple functional groups allows it to engage in diverse interactions, leading to its observed effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the amino group may form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)pyrrole-1-carboxamide: Similar structure but with a pyrrole ring instead of an indolizine ring.

    2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indole-1-carboxamide: Similar structure but with an indole ring instead of an indolizine ring.

Uniqueness

The uniqueness of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide lies in its indolizine core, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems. The combination of functional groups also contributes to its diverse applications and potential biological activities.

Properties

IUPAC Name

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O4/c1-13-5-8-15(24)12-17(13)26-23(30)19-18-4-2-3-11-27(18)21(20(19)25)22(29)14-6-9-16(10-7-14)28(31)32/h2-12H,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCXLYAPZLFGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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